molecular formula C11H14ClNO2 B11207027 4-((4-Chlorobenzyl)amino)butanoic acid

4-((4-Chlorobenzyl)amino)butanoic acid

Cat. No.: B11207027
M. Wt: 227.69 g/mol
InChI Key: WWKRYTDDSNGEAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)methyl]amino}butanoic acid involves the reaction of 4-chlorobenzylamine with butanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 4-{[(4-chlorophenyl)methyl]amino}butanoic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)methyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-{[(4-chlorophenyl)methyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-{[(4-chlorophenyl)methyl]amino}butanoic acid can be compared with other similar compounds, such as:

    4-{[(3-chlorophenyl)methyl]amino}butanoic acid: Similar structure but with a chlorine atom in a different position.

    4-{[(4-bromophenyl)methyl]amino}butanoic acid: Similar structure but with a bromine atom instead of chlorine.

    4-{[(4-fluorophenyl)methyl]amino}butanoic acid: Similar structure but with a fluorine atom instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituents .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylamino]butanoic acid

InChI

InChI=1S/C11H14ClNO2/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)

InChI Key

WWKRYTDDSNGEAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCC(=O)O)Cl

Origin of Product

United States

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